(Perfluorophenyl)methanamine
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Overview
Description
(Perfluorophenyl)methanamine is an organic compound characterized by a benzene ring substituted with five fluorine atoms and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluorophenyl)methanamine typically involves the following steps:
Fluorination of Benzene: Benzene is subjected to fluorination using reagents such as fluorine gas or hydrogen fluoride in the presence of a catalyst like iron(III) fluoride to produce pentafluorobenzene.
Aminomethylation: Pentafluorobenzene undergoes a nucleophilic substitution reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Utilizing continuous flow reactors for the fluorination step to ensure efficient and controlled fluorination of benzene.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Perfluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Partially or fully reduced amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
(Perfluorophenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty polymers, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (Perfluorophenyl)methanamine depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity and selectivity.
Chemical Reactivity: The electron-withdrawing nature of fluorine atoms influences the compound’s reactivity, making it more susceptible to nucleophilic attack and altering its electronic properties.
Comparison with Similar Compounds
(Perfluorophenyl)methanamine can be compared with other similar compounds:
Benzenemethanamine, 2,3,4,5-tetrafluoro-: Lacks one fluorine atom, resulting in different reactivity and properties.
Benzenemethanamine, 2,3,4,5,6-hexafluoro-: Contains an additional fluorine atom, which may further enhance its electron-withdrawing effects and alter its reactivity.
Benzenemethanamine, 2,3,4,5,6-pentachloro-: Substitutes chlorine atoms for fluorine, leading to different chemical and physical properties due to the larger size and different electronegativity of chlorine.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Its synthesis, chemical reactivity, and applications in scientific research make it a valuable compound for further study and development.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRRPEQUXZLXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395519 |
Source
|
Record name | Benzenemethanamine, 2,3,4,5,6-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-77-2 |
Source
|
Record name | Benzenemethanamine, 2,3,4,5,6-pentafluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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